4-Methyl-4-(pyridin-2-yl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-4-(pyridin-2-yl)pyrrolidin-2-one is a heterocyclic organic compound with the molecular formula C10H12N2O It features a pyrrolidinone ring substituted with a methyl group and a pyridinyl group
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring, such as 4-methyl-4-(pyridin-2-yl)pyrrolidin-2-one, have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been reported to have target selectivity .
Mode of Action
It’s known that the spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Compounds with a pyrrolidine ring have been associated with various biological activities .
Action Environment
It’s known that the selectivity of similar compounds can be easily tuned by using a specific oxidant and additive .
Biochemical Analysis
Biochemical Properties
Pyrrolidine derivatives are known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It has been reported to elevate central cGMP levels in the brain and CSF of rodents
Molecular Mechanism
It is known that pyrrolidine derivatives can have diverse binding interactions with biomolecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-4-(pyridin-2-yl)pyrrolidin-2-one typically involves the reaction of 2-pyridinecarboxaldehyde with 4-methylpyrrolidin-2-one under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the pyrrolidinone, followed by the addition of the aldehyde to form the desired product through a condensation reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-4-(pyridin-2-yl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can occur at the pyridinyl ring, where halogenated derivatives can be formed using reagents like N-bromosuccinimide (NBS).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2, Pd/C, room temperature or elevated temperatures.
Substitution: NBS, halogenated solvents, room temperature or reflux conditions.
Major Products
Oxidation: Oxidized derivatives of the pyrrolidinone ring.
Reduction: Reduced forms of the pyridinyl group.
Substitution: Halogenated pyridinyl derivatives.
Scientific Research Applications
4-Methyl-4-(pyridin-2-yl)pyrrolidin-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidin-2-one: Lacks the methyl and pyridinyl substitutions, resulting in different chemical properties and reactivity.
4-Methylpyrrolidin-2-one: Similar structure but without the pyridinyl group, leading to different biological activities.
4-(Pyridin-2-yl)pyrrolidin-2-one: Similar but lacks the methyl group, affecting its steric and electronic properties.
Uniqueness
4-Methyl-4-(pyridin-2-yl)pyrrolidin-2-one is unique due to the combined presence of the methyl and pyridinyl groups, which confer specific steric and electronic characteristics. These features enhance its potential as a versatile scaffold in drug discovery and materials science .
Properties
IUPAC Name |
4-methyl-4-pyridin-2-ylpyrrolidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-10(6-9(13)12-7-10)8-4-2-3-5-11-8/h2-5H,6-7H2,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYXVAQYBCJVAAM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)NC1)C2=CC=CC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.